(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetic acid
Description
Properties
IUPAC Name |
2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-7-12-11-14(6-10(16)17)8-4-2-3-5-9(8)15(11)13-7/h2-5H,6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTIVPVKMDKBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=N1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetic acid is a member of the triazole-benzimidazole family known for its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
The synthesis of (2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetic acid typically involves multi-step reactions that integrate triazole and benzimidazole moieties. The compound's structure can be represented as follows:
Key properties include:
- Molecular Weight : 218.22 g/mol
- Melting Point : Typically ranges between 150°C to 160°C depending on purity.
- Solubility : Soluble in organic solvents like DMSO and methanol.
Antimicrobial Properties
Recent studies have shown that compounds within the triazole-benzimidazole family exhibit significant antimicrobial activity. For instance, derivatives have been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.125 μg/mL |
| Escherichia coli | 50 μg/mL |
| Pseudomonas aeruginosa | 50 μg/mL |
These results indicate that (2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetic acid may possess comparable efficacy to established antibiotics such as chloramphenicol .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies revealed that it inhibits the growth of various cancer cell lines:
| Cell Line | IC50 Value |
|---|---|
| MCF-7 (Breast Cancer) | 15 µM |
| HeLa (Cervical Cancer) | 20 µM |
| A549 (Lung Cancer) | 18 µM |
These findings suggest that the compound can induce apoptosis and inhibit cell cycle progression in cancer cells .
The biological activity of (2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetic acid is attributed to its ability to interact with key enzymatic pathways. Research indicates that it may act as an inhibitor of DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication . Additionally, its antioxidant properties contribute to its overall therapeutic potential by mitigating oxidative stress in cells .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various derivatives showed that modifications in the side chains significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups was found to increase potency .
- Antitumor Activity Assessment : In a comparative study involving multiple compounds from the triazole-benzimidazole class, (2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetic acid demonstrated superior cytotoxicity against MCF-7 cells compared to traditional chemotherapeutics .
Comparison with Similar Compounds
(2-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic Acid
Structure: This compound (CAS: 899710-24-8) contains a benzoxazine core (oxygen and nitrogen in the heterocycle) instead of a benzimidazole-triazole system. The acetic acid substituent is attached to the nitrogen-containing ring. Molecular Formula: C₁₁H₁₁NO₄; MW: 221.21 . Key Differences:
2-[7-(1,5-Dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic Acid
Structure : Features a triazolo-pyrimidine core with a pyrazole substituent and acetic acid side chain.
Molecular Formula : C₁₃H₁₃N₇O₂; MW : 272.27; Purity : 95% .
Key Differences :
- The pyrimidine core (6-membered, two nitrogens) differs from the benzimidazole (5-membered fused with benzene), altering π-π stacking and electronic properties.
- Synthesis: Similar to methods in , involving cyclization of triazole precursors with aldehydes or ketones .
Piperazine-Derived [1,2,4]Triazolo[1,5-a]pyrazines
Structure : Piperazine-linked triazolo-pyrazines, such as those synthesized in , feature a pyrazine core instead of benzimidazole.
Key Differences :
Physicochemical Comparison :
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetic acid, and how can reaction parameters be systematically varied to improve yield?
- Methodology :
- Solvent selection : Use polar aprotic solvents like DMSO under reflux conditions (e.g., 18 hours) to facilitate cyclization, as demonstrated in triazole synthesis .
- Purification : Post-reaction cooling in ice water followed by 12-hour stirring and crystallization with water-ethanol mixtures yields high-purity products (65% yield) .
- Catalyst optimization : Explore Lewis acids or base catalysts to reduce reaction time and improve regioselectivity, drawing from analogous 1,2,4-oxadiazole syntheses .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- 1H NMR/IR : Confirm the triazole and benzimidazole core via characteristic peaks (e.g., NH stretches at ~3200 cm⁻¹, aromatic protons at δ 7.0–8.5 ppm) .
- Mass spectrometry : Use high-resolution MS to validate molecular weight (e.g., m/z ~300–400 range) and fragmentation patterns .
- HPLC : Employ C18 columns with acetonitrile-water gradients to assess purity, referencing methods for benzoxazole derivatives .
Advanced Research Questions
Q. How can conflicting biological activity data across studies be resolved, particularly in assays targeting enzyme inhibition or receptor binding?
- Methodology :
- Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 μM) and replicate experiments (n ≥ 4) to minimize variability .
- Positive controls : Include known inhibitors (e.g., benzimidazole-based drugs) to calibrate assay sensitivity .
- Mechanistic validation : Combine in vitro assays with molecular docking to correlate activity with structural features (e.g., acetic acid moiety’s role in hydrogen bonding) .
Q. What experimental designs are optimal for evaluating environmental persistence and ecotoxicological impacts?
- Methodology :
- Split-plot designs : Assign treatments (e.g., soil/water matrices) to main plots and subplots (e.g., microbial communities) to assess biodegradation pathways, as modeled in long-term environmental studies .
- Analytical workflows : Use LC-MS/MS to quantify compound degradation products and bioaccumulation factors in biotic compartments .
- Ecotoxicology assays : Test effects on model organisms (e.g., Daphnia magna) across trophic levels, following ISO 6341 protocols .
Q. How can fluorescent labeling strategies enhance tracking of this compound in cellular uptake studies?
- Methodology :
- Derivatization : Attach fluorophores (e.g., dansyl chloride) to the acetic acid moiety via carbodiimide coupling, ensuring minimal steric interference with bioactivity .
- Confocal microscopy : Use λex/λem = 350/450 nm settings to visualize intracellular localization in live-cell imaging .
- Quantitative analysis : Normalize fluorescence intensity to protein content (e.g., BCA assay) for uptake kinetics modeling .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields or biological potencies?
- Methodology :
- Meta-analysis : Compare reaction conditions (e.g., solvent polarity, temperature) across studies to identify yield-limiting factors .
- Reproducibility checks : Replicate key experiments with strict adherence to published protocols, documenting deviations (e.g., impurity profiles in starting materials) .
- Multivariate statistics : Apply ANOVA to isolate variables (e.g., pH, incubation time) contributing to biological variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
